molecular formula C22H21N3O5 B11292180 Ethyl 2-(3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate

Ethyl 2-(3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate

Cat. No.: B11292180
M. Wt: 407.4 g/mol
InChI Key: QKVMJYYWLIVJCE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzoate ester linked to a tetrahydropyrimidine ring, which is further substituted with a dimethylphenyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the tetrahydropyrimidine core.

    Substitution with Dimethylphenyl Group: The tetrahydropyrimidine ring can be further functionalized by introducing the dimethylphenyl group through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the tetrahydropyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

Ethyl 2-(3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate: can be compared with other benzoate esters and tetrahydropyrimidine derivatives.

    Dimethylphenyl-substituted compounds: These compounds share similar aromatic substitution patterns and may exhibit comparable reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 2-[[3-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H21N3O5/c1-4-30-21(28)16-7-5-6-8-18(16)24-19(26)17-12-23-22(29)25(20(17)27)15-10-9-13(2)14(3)11-15/h5-12H,4H2,1-3H3,(H,23,29)(H,24,26)

InChI Key

QKVMJYYWLIVJCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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